Glucomannan

Beschreibung

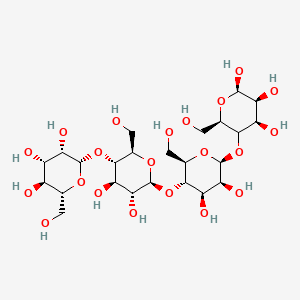

Structure

3D Structure

Eigenschaften

CAS-Nummer |

76081-94-2 |

|---|---|

Molekularformel |

C24H42O21 |

Molekulargewicht |

666.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18?,19-,20-,21-,22+,23+,24+/m1/s1 |

InChI-Schlüssel |

LUEWUZLMQUOBSB-FSKGGBMCSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)OC4[C@H](O[C@H]([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Characterization of Glucomannan from Amorphophallus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of glucomannan, a versatile polysaccharide extracted from the tubers of various Amorphophallus species. With its unique physicochemical properties and broad applications in the food, pharmaceutical, and biomedical fields, a thorough understanding of its characterization is crucial for its effective utilization. This document outlines the common extraction and purification methods, details key analytical techniques for its characterization, and summarizes its diverse properties.

Introduction to Amorphophallus this compound

This compound is a high-molecular-weight, water-soluble dietary fiber predominantly found in the tubers of Amorphophallus plants, most notably Amorphophallus konjac and Amorphophallus muelleri (also known as porang).[1][2] It is a heteropolysaccharide consisting of β-(1,4)-linked D-mannose and D-glucose units in a molar ratio that varies depending on the species, but is typically around 1.6:1 for A. konjac.[1][3][4] The backbone of this compound may have short side branches and acetyl groups attached at the C-6 position of the sugar units, which contribute to its solubility and gelling properties.[1][4] The molecular weight of this compound can range widely, from 200 to 2,000 kDa, influencing its viscosity and other functional properties.[1]

Extraction and Purification of this compound

The quality and properties of this compound are significantly influenced by the extraction and purification methods employed. The primary goal is to separate the this compound from other components of the tuber, such as starch, proteins, fats, and calcium oxalate.[5]

Commonly, the process begins with slicing and drying the Amorphophallus tubers to produce chips, which are then ground into flour. The purification of this compound from this flour can be achieved through two main approaches:

-

Dry Processing: This mechanical method involves milling the dried chips and then using air classification to separate the denser this compound particles from lighter impurities like starch.

-

Wet Processing: This chemical method utilizes solvents, most commonly ethanol (B145695), to precipitate the this compound while dissolving impurities.[5] Variations of this method include:

-

Fixed Concentration Ethanol Extraction: Repeatedly washing the flour with a specific concentration of ethanol (e.g., 60%).

-

Multilevel Ethanol Extraction: Sequentially extracting with increasing concentrations of ethanol (e.g., 60%, 70%, and 80%) to remove impurities with different polarities.[6] This method has been shown to yield high-purity this compound.[6]

-

Ultrasound-Assisted Extraction (UAE): The use of ultrasound can enhance the efficiency of solvent extraction, leading to higher yields and purity in a shorter time.[5][7] Isopropyl alcohol has also been used in conjunction with UAE.[5][7]

-

Enzymatic Treatment: Enzymes like α-amylase can be used to specifically hydrolyze and remove starch, thereby increasing the purity of the final this compound product.[8]

-

Physicochemical Characterization of this compound

A comprehensive characterization of this compound is essential to determine its suitability for various applications. The following tables summarize the key physicochemical properties of this compound from different Amorphophallus species.

Table 1: Purity and Yield of this compound from Various Amorphophallus Species

| Amorphophallus Species | Extraction/Purification Method | Purity (%) | Yield (%) | Reference |

| A. muelleri | Multilevel Ethanol Extraction | 90.00 | 57.64 | |

| A. muelleri | Fixed Concentration (60% Ethanol) | - | - | |

| A. oncophyllus | Water Extraction and Ethanol Precipitation | 92.69 | 18.05 | [9] |

| A. oncophyllus | Ultrasound-Assisted Extraction (UAE) with 80% IPA (single stage) | 76.10 | 96.10 | [5] |

| A. oncophyllus | UAE with 80% IPA (three stages) | 83.26 | 90.02 | [5] |

| A. oncophyllus | UAE and α-amylase treatment | 89.96 | - | [8] |

| A. oncophyllus | Untreated (Control) | 65.40 | - | [8] |

| A. oncophyllus (1-year-old) | Heating, filtering, extraction, grinding, drying | 95.13 | 65.33 | [10] |

| A. konjac | Modified Extraction | 92.00 | - | [11] |

Table 2: Molecular Weight and Composition of this compound

| Amorphophallus Species | Molecular Weight (kDa) | Mannose:Glucose Ratio | Degree of Acetylation | Reference |

| A. konjac | 200 - 2,000 | 1.6:1 | ~1 in 19 residues | [1][3] |

| A. konjac (low molecular weight) | 3 - 4 | 1.5:1 | - | [3] |

| A. paeoniifolius | 1,115 | 1:0.13 | - | [12] |

| A. panomensis | 1,023 | 1:0.10 | - | [12] |

| A. tonkinensis | 1,043 | 1:0.25 | - | [12] |

| A. oncophyllus | - | - | 13.7% | [9] |

| A. konjac | 950 ± 60 | - | 2.8 wt% | [11] |

Table 3: Viscosity and Other Physical Properties of this compound

| Amorphophallus Species | Viscosity (cP) | Whiteness (%) | Solubility (%) | Water Holding Capacity (g/g) | Reference |

| A. muelleri (multilevel ethanol) | 14,696.86 | 89.91 | - | - | [6] |

| A. muelleri (wet extraction) | 33,000 | 70.04 | - | - | [13][14] |

| A. muelleri (dry extraction) | 22,000 | 63.43 | - | - | [13][14] |

| Commercial Konjac | 39,000 | 83.17 | - | - | [13][14] |

| A. oncophyllus | 5,400 | - | 86.4 | 34.5 | [9] |

| A. oncophyllus (UAE, single stage) | 12,800 | - | - | - | [5] |

| A. oncophyllus (UAE, three stages) | 15,960 | - | - | - | [5] |

| A. oncophyllus (UAE and enzyme) | - | - | - | - | [8] |

| A. oncophyllus (1-year-old) | 39,556 | 83.24 | - | - | [10] |

| A. konjac | up to 40,000 | - | - | - | [15] |

Experimental Protocols for Key Characterization Techniques

A multi-faceted approach is required for the comprehensive characterization of this compound. Below are detailed methodologies for some of the key analytical techniques.

This compound Content Determination (DNS Method)

This colorimetric assay is a reproducible and accurate method for quantifying the this compound content.[11]

Protocol:

-

Sample Preparation: Weigh 0.2 g of the this compound sample and dissolve it in 50 mL of 0.1 M formic acid-sodium hydroxide (B78521) buffer. Stir for 4 hours at room temperature.[8]

-

Dilution and Centrifugation: Dilute the mixture to 100 mL with the same buffer and centrifuge at 3,046 x g for 15-20 minutes.[8]

-

Hydrolysis: Take 5 mL of the supernatant and add 2.5 mL of 3 M sulfuric acid. Hydrolyze in a boiling water bath for 90 minutes.[8]

-

Neutralization: After cooling to room temperature, add 2.5 mL of 6 M sodium hydroxide solution and bring the total volume to 25 mL with distilled water.[5]

-

Colorimetric Reaction: Mix the hydrolyzed sample with 3,5-dinitrosalicylic acid (DNS) reagent and heat. The reducing sugars produced from the hydrolysis of this compound will react with the DNS reagent to produce a colored product.

-

Spectrophotometric Analysis: Measure the absorbance of the solution using a spectrophotometer and determine the concentration of reducing sugars against a standard curve prepared with known concentrations of glucose and mannose.

-

Calculation: The this compound content is calculated based on the amount of reducing sugars released.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the this compound structure.

Protocol:

-

Sample Preparation: Mix a small amount of the dried this compound sample with potassium bromide (KBr) powder and press it into a thin pellet.

-

Analysis: Place the pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: The resulting spectrum will show absorption bands corresponding to specific functional groups. Key characteristic peaks for this compound include:

-

A broad band around 3432 cm⁻¹ corresponding to O-H stretching vibrations.

-

A peak around 2925 cm⁻¹ indicating C-H stretching of alkane groups.

-

A peak around 1640 cm⁻¹ attributed to C-O stretching vibrations related to –OH groups.

-

A band at 890 cm⁻¹ which is characteristic of β-pyranose linkages in mannose and glucose.

-

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and particle structure of the this compound powder.

Protocol:

-

Sample Mounting: Mount a small amount of the this compound powder onto an SEM stub using double-sided adhesive tape.

-

Sputter Coating: Coat the sample with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

-

Imaging: Place the coated sample in the SEM chamber and acquire images at various magnifications. The electron beam scans the surface of the sample, and the resulting signals are used to generate an image of the topography.

Viscosity Measurement

The viscosity of a this compound solution is a critical parameter for many of its applications.

Protocol:

-

Solution Preparation: Prepare a 1% (w/v) solution of this compound in distilled water.[8]

-

Hydration: Stir the solution until the this compound is fully hydrated.[8]

-

Measurement: Use a rotational viscometer (e.g., Brookfield viscometer) to measure the viscosity of the solution at a controlled temperature (e.g., 25°C) and shear rate.[8]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process for Amorphophallus this compound.

Caption: Workflow for the extraction and purification of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Applications in Drug Development

The unique properties of this compound make it an attractive excipient and active ingredient in drug development. Its high viscosity and gelling capacity are utilized for controlled-release drug delivery systems. Furthermore, its prebiotic activity and ability to modulate gut microbiota present therapeutic potential.[9][16] Emerging evidence also points to its anti-inflammatory and immune-regulatory effects, suggesting applications in managing inflammatory conditions.[1][2] While the precise signaling pathways are still under investigation, its ability to enhance the production of short-chain fatty acids (SCFAs) in the colon is a key mechanism for its health benefits.[9]

Conclusion

The characterization of this compound from Amorphophallus species is a critical step in harnessing its full potential. The choice of extraction and purification methods significantly impacts its final properties. A combination of analytical techniques is necessary to fully elucidate its purity, molecular structure, and functional characteristics. This in-depth understanding is paramount for its application in the development of novel food products, pharmaceuticals, and biomedical materials.

References

- 1. Amorphophallus konjac: traditional uses, bioactive potential, and emerging health applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Amorphophallus konjac: traditional uses, bioactive potential, and emerging health applications [frontiersin.org]

- 3. Low-Molecular-Weight Konjac Glucomannan_Bioactive CarbohydratesGlycoNovo Technologies Co [glyconovo.com]

- 4. Texture Properties and Chewing of κ-Carrageenan–Konjac Gum–Milk Hydrogels Modified with Carrot Callus Cells [mdpi.com]

- 5. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Characterization of this compound from Amorphophallus oncophyllus and its prebiotic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. tis.wu.ac.th [tis.wu.ac.th]

- 14. Comparative Analysis of this compound Properties from Wet and Dry-Extractions of Porang (Amorphophallus muelleri Blume) and Commercial Konjac this compound | Trends in Sciences [tis.wu.ac.th]

- 15. Konjac this compound: the only ingredient with a weight management health claim [elementa-ingredients.com]

- 16. researchgate.net [researchgate.net]

"molecular weight determination of konjac glucomannan"

An In-depth Technical Guide to the Molecular Weight Determination of Konjac Glucomannan

Introduction

Konjac this compound (KGM) is a high-molecular-weight, water-soluble heteropolysaccharide extracted from the tubers of the Amorphophallus konjac plant.[1][2] Its molecular structure consists of a linear chain of β-(1→4) linked D-mannose and D-glucose residues in a molar ratio of approximately 1.6:1, with some branching and acetyl groups randomly present on the backbone.[1][2][3] The molecular weight (MW) of KGM is a critical parameter that profoundly influences its physicochemical properties, including viscosity, solubility, gelation characteristics, and biological activity.[3][4][5]

The reported molecular weight of KGM varies widely, typically ranging from 200 to 2,000 kDa, a variation attributable to factors such as the plant's origin and cultivar, as well as the extraction, processing, and storage methods employed.[2][4] Consequently, accurate and reliable determination of its molecular weight and molecular weight distribution is essential for researchers, scientists, and drug development professionals to ensure consistency, predict functional performance, and elucidate structure-activity relationships. This guide provides a detailed overview of the core methodologies used for this purpose, complete with experimental protocols and data interpretation.

Core Methodologies for Molecular Weight Determination

Several analytical techniques can be employed to characterize the molecular weight of KGM. The choice of method depends on the specific information required, such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), or the entire molecular weight distribution (polydispersity).

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)

SEC-MALLS is the most powerful and widely used method for determining the absolute molecular weight and size distribution of macromolecules like KGM without the need for column calibration.[6] The system couples a size-exclusion chromatography (SEC) setup, which separates molecules based on their hydrodynamic volume, with a multi-angle laser light scattering (MALLS) detector and a refractive index (RI) detector.[7] The MALLS detector measures the intensity of light scattered by the eluting molecules at multiple angles, allowing for the direct calculation of Mw, while the RI detector measures the concentration.[8]

Static Light Scattering (LLS)

Static LLS, performed in batch mode without chromatographic separation, is another absolute method to determine the weight-average molecular weight (Mw).[1][9] This technique involves measuring the intensity of scattered light from a series of polymer solutions at various concentrations and angles.[8] The data is then analyzed using a Zimm plot, which extrapolates the measurements to zero concentration and zero angle to yield Mw, the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions.[1][9]

Viscometry

Viscometry is a classical and cost-effective method for estimating the viscosity-average molecular weight (Mv). The technique involves measuring the intrinsic viscosity [η] of the polymer solution using a capillary viscometer (e.g., Ubbelohde). The intrinsic viscosity is related to the molecular weight through the Mark-Houwink equation: [η] = K * M^a , where K and 'a' are empirical constants specific to the polymer-solvent-temperature system. While not an absolute method, it is highly sensitive to MW changes and useful for comparative studies.[6][10]

Analytical Ultracentrifugation (AUC)

Sedimentation velocity, a technique within AUC, monitors the sedimentation of macromolecules under a strong centrifugal force. This allows for the determination of the weight-average sedimentation coefficient (s), which can be used to calculate molecular weight.[11] It is particularly useful for studying polymer interactions and aggregation in solution. For KGM, a weight-average sedimentation coefficient (s20,w) of 1.6 S (Svedberg) has been reported.[11]

Data Presentation: Molecular Weight of KGM

The molecular weight of KGM reported in the literature varies significantly depending on the analytical method and sample origin. The following table summarizes representative findings.

| Weight-Average MW (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) | Methodology | Source |

| 1.234 x 10⁶ | - | GPC-MALLS | [12] |

| 9.0 x 10⁵ (approx.) | - | GPC-MALLS | [6] |

| 5.83 x 10⁵ | - | Not Specified | [4] |

| 2.476 x 10⁵ | - | GPC-LLS-RI | [1][2][9] |

| 2.508 x 10⁵ | - | LLS (Zimm Plot) | [1][2][9] |

| 6.716 x 10⁴ | - | Enzymatic Hydrolysis | [13] |

| 1.113 x 10⁴ | 1.386 | GPC-MALLS (Degraded) | [12] |

Experimental Protocols

Accurate molecular weight determination is critically dependent on proper sample preparation and adherence to detailed experimental protocols.

General Sample Preparation

Dissolving high-molecular-weight KGM is a significant challenge due to its high viscosity and tendency to form aggregates.

-

Dispersion: Slowly add KGM powder to the chosen solvent (e.g., 0.2 M NaNO₃, phosphate (B84403) buffer) under vigorous stirring to prevent clumping.[1][9]

-

Dissolution: Heat the solution to facilitate dissolution. Methods include heating in a water bath (e.g., 40°C for 2 hours or 80°C for 2 hours) or using a microwave bomb for controlled heating.[1][6]

-

Filtration: After cooling, filter the solution through a series of syringe filters (e.g., 0.45 µm followed by 0.22 µm) to remove dust and insoluble aggregates before injection into any analytical system.

Protocol for SEC-MALLS-RI

This protocol outlines a typical procedure for KGM analysis.

-

System Preparation:

-

Mobile Phase: Prepare an aqueous buffer, such as 20 mM phosphate buffer containing 0.15 M NaCl (pH 7.0).[12] Degas the mobile phase thoroughly.

-

Instrumentation: Equilibrate the SEC system, including the pump, injector, columns (e.g., Ultrahydrogel™ Linear), MALLS detector, and RI detector, with the mobile phase until stable baselines are achieved.

-

-

Chromatographic Conditions:

-

Data Acquisition:

-

Inject the filtered KGM sample (e.g., 100-200 µL).

-

Collect data from the MALLS and RI detectors throughout the elution.

-

-

Data Analysis:

-

Use specialized software (e.g., ASTRA) to process the data.

-

The software uses signals from the MALLS and RI detectors, along with the known refractive index increment (dn/dc) value for KGM (approx. 0.144 mL/g in 0.2 M NaNO₃), to calculate the absolute molecular weight at each elution slice and construct the overall molecular weight distribution.[1]

-

Protocol for Static Light Scattering (Zimm Plot)

-

Solution Preparation: Prepare a series of KGM solutions of different concentrations (e.g., 5-6 concentrations) in a filtered, high-purity solvent.

-

Measurement: For each concentration, measure the intensity of scattered light at multiple angles (e.g., from 30° to 150°) using a light scattering photometer.

-

Data Plotting: Construct a Zimm plot where Kc/Rθ is plotted against sin²(θ/2) + k'c (where K is an optical constant, c is concentration, Rθ is the excess Rayleigh ratio, θ is the scattering angle, and k' is a constant).

-

Extrapolation and Analysis: Perform a double extrapolation to zero angle and zero concentration. The common intercept of the two extrapolated lines on the y-axis is equal to 1/Mw.[1][9]

Protocol for Viscometry

-

Solution Preparation: Prepare a stock solution of KGM and make a series of dilutions (e.g., 4-5 concentrations).

-

Measurement: Using a capillary viscometer in a temperature-controlled water bath (e.g., 25°C), measure the flow time of the pure solvent (t₀) and each KGM solution (t).

-

Calculations:

-

Calculate the relative viscosity (η_rel = t/t₀).

-

Calculate the specific viscosity (η_sp = η_rel - 1).

-

Calculate the reduced viscosity (η_red = η_sp / c).

-

-

Extrapolation: Plot the reduced viscosity against concentration and extrapolate the linear plot to zero concentration. The y-intercept gives the intrinsic viscosity [η].

-

Molecular Weight Estimation: Use the Mark-Houwink equation (Mv = ([η]/K)^(1/a)) to estimate the viscosity-average molecular weight.

Mandatory Visualizations

Diagrams of Workflows and Logic

Caption: High-level workflow for KGM molecular weight analysis.

Caption: Diagram of the SEC-MALLS-RI instrument setup.

Caption: Conceptual logic of the Zimm plot analysis method.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Konjac this compound: An Emerging Specialty Medical Food to Aid in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gelation behaviour of konjac this compound with different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multiangle light scattering - Wikipedia [en.wikipedia.org]

- 8. bif.wisc.edu [bif.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Konjac this compound with Different Molecular Weight on Retrogradation Properties of Pea Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Illuminating the Architecture of a Complex Polysaccharide: A Technical Guide to the Spectroscopic Analysis of Glucomannan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural elucidation of glucomannan, a polysaccharide with significant potential in the pharmaceutical and food industries. Understanding the intricate structure of this compound is paramount for its effective application, and this document details the methodologies and data interpretation essential for its characterization.

Introduction to this compound Structure

This compound is a high-molecular-weight, water-soluble polysaccharide primarily composed of β-1,4-linked D-mannose and D-glucose monomers.[1][2] The ratio of mannose to glucose and the presence of acetyl groups along the backbone are critical structural features that dictate its physicochemical properties, such as viscosity, gelling capacity, and biological activity.[3][4] Spectroscopic methods offer powerful, non-destructive tools to probe these structural nuances.

Core Spectroscopic Techniques for this compound Analysis

A multi-faceted approach utilizing several spectroscopic techniques is necessary for a thorough structural analysis of this compound.[5] This guide focuses on four principal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Monomer Composition and Linkages

NMR spectroscopy is a powerful tool for providing detailed, high-resolution information about the primary structure of this compound, including its monosaccharide composition and the types of glycosidic linkages present.[5][6] Both ¹H and ¹³C NMR are employed to identify specific anomeric configurations and the positions of glycosidic bonds.[6]

A standardized protocol for NMR analysis of this compound involves the following steps:

-

Sample Preparation: Dissolve a purified this compound sample (5-10 mg) in a suitable solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of 1-5% (w/v). Complete dissolution is crucial for high-resolution spectra and may require gentle heating or sonication.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal dispersion.[7] Set the acquisition temperature to a value that ensures sample stability and low solvent viscosity (e.g., 25-60°C).

-

Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. For more detailed structural assignments, two-dimensional (2D) correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., DSS or TSP).

The anomeric region of the ¹H NMR spectrum (typically between 4.5 and 5.5 ppm) is particularly informative, revealing signals corresponding to the H-1 protons of the glucose and mannose residues.[8][9] The ¹³C NMR spectra show characteristic signals for the anomeric carbons (C-1) between 100 and 105 ppm.[8]

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1-Mannose | 5.053 - 5.128 | - |

| H1-Glucose | 5.213 - 5.280 | - |

| H2-H6 (Mannose/Glucose) | 3.822 - 4.637 | - |

| Anomeric Carbon (C1) | - | 102.941 - 105.392 |

| Methyl Protons of Acetyl Group | ~2.7 | - |

Table 1: Summary of characteristic ¹H and ¹³C NMR chemical shifts for this compound.[8]

Caption: Workflow for NMR-based structural analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound, providing a molecular fingerprint of the polysaccharide.[6][10] It is particularly useful for confirming the presence of hydroxyl groups, C-H bonds, and the C-O-C glycosidic linkages that form the polysaccharide backbone.[10][11]

-

Sample Preparation: Prepare a solid sample by mixing a small amount of dried, finely ground this compound powder with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly onto the ATR crystal.[12]

-

Instrument Setup: Use an FTIR spectrometer to record the spectrum. A typical analysis is performed over a wavenumber range of 4000 to 400 cm⁻¹.[1][12]

-

Data Acquisition: Collect the spectrum by averaging multiple scans (e.g., 64 scans) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[12]

-

Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to specific functional groups.

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous hydroxyl groups.[10][12][13] The C-H stretching vibrations are observed around 2900 cm⁻¹.[12] The region between 1200 and 1000 cm⁻¹ is dominated by the C-O stretching vibrations of the pyranose rings and the C-O-C glycosidic linkages.[11][12] The presence of a peak around 1730 cm⁻¹ can indicate the C=O stretching of acetyl groups.[12]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H stretching | Hydroxyl groups |

| ~2922 | C-H stretching | CH₂ groups |

| ~1730 | C=O stretching | Acetyl groups |

| 1647 - 1635 | O-H bending | Adsorbed water |

| 1200 - 1000 | C-O-C and C-O stretching | Glycosidic linkages and pyranose rings |

| ~872 and ~805 | β-pyranose |

Table 2: Characteristic FTIR absorption bands for this compound.[10][11][12]

Caption: Logical flow of functional group identification in this compound via FTIR.

Mass Spectrometry (MS): Determining Molecular Weight and Sequence

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of this compound and for sequencing its constituent monosaccharides.[6] Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are also employed for the analysis of this compound hydrolysates.[14]

-

Sample Preparation: For molecular weight determination, the this compound sample is dissolved in a suitable solvent. For sequencing, the polysaccharide is first hydrolyzed into smaller oligosaccharides using either enzymatic or chemical methods.[9]

-

Instrumentation:

-

LC-MS: The sample is injected into an HPLC system for separation, and the eluent is directed into the mass spectrometer.

-

MALDI-TOF MS: The hydrolyzed sample is mixed with a matrix solution and spotted onto a target plate.

-

-

Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection of the molecular ions of the this compound fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the ions, from which the molecular weights of the oligosaccharides can be deduced. This information is then used to reconstruct the sequence of the original polysaccharide.

The mass spectrum of hydrolyzed this compound will show a series of peaks, each corresponding to an oligosaccharide of a specific degree of polymerization (DP).[14] The difference in mass between adjacent peaks can be used to identify the monosaccharide units (glucose or mannose).

| Technique | Information Obtained |

| LC-MS | Molecular weight distribution, separation of oligosaccharides |

| MALDI-TOF MS | Molecular weights of oligosaccharides, degree of polymerization |

| GC-MS | Monosaccharide composition after derivatization |

Table 3: Information derived from different mass spectrometry techniques for this compound analysis.[6][14][15]

Caption: Experimental workflow for mass spectrometry-based analysis of this compound.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy is another vibrational spectroscopy technique that provides information about the molecular structure of this compound and is complementary to FTIR.[11] It is particularly sensitive to the vibrations of the C-C and C-O backbone of the polysaccharide.

-

Sample Preparation: A small amount of the solid this compound sample is placed on a microscope slide or in a sample holder.

-

Instrument Setup: A Raman spectrometer equipped with a laser excitation source is used. The laser is focused on the sample, and the scattered light is collected.

-

Data Acquisition: The Raman spectrum is recorded over a specific wavenumber range, typically 4000 to 200 cm⁻¹.

-

Data Analysis: The positions and intensities of the Raman bands are analyzed to identify characteristic vibrations of the this compound structure.

The Raman spectrum of this compound shows characteristic peaks for O-H stretching, C-H stretching, and the C-O-C glycosidic linkages.[11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3333 | O-H stretching | Hydroxyl groups |

| ~2895 | C-H stretching | C-H bonds in the pyranose rings |

| ~1370 | Methyl group in acetyl moiety | |

| ~1106, ~939 | C-O-C stretching | Glycosidic linkages |

Table 4: Characteristic Raman bands for this compound.[11]

Caption: Process of acquiring structural information of this compound using Raman spectroscopy.

Conclusion

The spectroscopic analysis of this compound is a critical step in understanding its structure-function relationship. This guide has outlined the core principles, experimental protocols, and data interpretation for NMR, FTIR, Mass Spectrometry, and Raman spectroscopy. By employing these techniques in a complementary fashion, researchers and drug development professionals can gain a detailed understanding of the molecular architecture of this compound, paving the way for its innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural analysis of glucans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the Analytical Methods for Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Preparation and Structure Analysis Methods of Natural Polysaccharides of Plants and Fungi: A Review of Recent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant Activities of Konjac this compound Hydrolysates of Different Molecular Weights at Different Values of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fabrication and Characterization of Konjac this compound/Oat β-Glucan Composite Hydrogel: Microstructure, Physicochemical Properties and Gelation Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and characterization of a novel glucomannanase from Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Thermal Properties of Glucomannan Films for Researchers and Drug Development Professionals

Introduction: Glucomannan, a high-molecular-weight polysaccharide derived from the konjac root, has garnered significant interest in the pharmaceutical and biomedical fields. Its film-forming capabilities, biocompatibility, and biodegradability make it a promising excipient for drug delivery systems, wound dressings, and tissue engineering scaffolds. A thorough understanding of the thermal properties of this compound films is paramount for defining processing parameters, ensuring product stability, and predicting performance under various conditions. This technical guide provides an in-depth overview of the key thermal characteristics of this compound films, details of experimental protocols for their analysis, and a summary of the influence of common additives.

Core Thermal Properties of this compound Films

The thermal behavior of this compound films is primarily characterized by their thermal stability, glass transition temperature, and to a lesser extent, their melting and crystalline properties. These properties are significantly influenced by the purity of the this compound, the film preparation method, and the presence of additives such as plasticizers and fillers.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of this compound films. The analysis reveals the temperature at which the material begins to degrade and the profile of its weight loss as a function of temperature.

Pure this compound films typically exhibit a multi-stage degradation process. The initial weight loss, occurring at temperatures below 150°C, is attributed to the evaporation of absorbed and bound water. The primary decomposition of the this compound polysaccharide backbone occurs at higher temperatures, generally in the range of 250°C to 350°C. The addition of other polymers or nanoparticles can alter this degradation profile. For instance, blending this compound with chitosan (B1678972) has been shown to increase the thermal stability of the resulting films.[1][2]

The table below summarizes the key thermal decomposition temperatures for pure this compound films and various composite films as reported in the literature.

| Film Composition | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Reference |

| Pure Konjac this compound (KGM) | ~250-280 | ~300-320 | [3] |

| KGM / Chitosan (CS) Blends | Increased with higher CS content | Increased with higher CS content | [1][2] |

| KGM / Zein Nanoparticles | Higher than pure KGM | Higher than pure KGM | [4] |

| KGM / Soluble Black Tea Powder | Improved thermal stability | - | [5] |

Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events in this compound films. The glass transition is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition significantly impacts the mechanical properties of the film.

For pure, amorphous this compound films, a glass transition is typically observed. However, the exact temperature can be difficult to pinpoint due to the influence of water, which acts as a plasticizer, lowering the Tg. The presence of other plasticizers, such as glycerol (B35011), will also significantly decrease the glass transition temperature. Some studies have also reported endothermic peaks in the DSC thermograms of this compound films, which may be associated with the melting of ordered structures or the evaporation of bound water.

The following table presents glass transition temperatures for various this compound film formulations.

| Film Composition | Glass Transition Temperature (Tg) (°C) | Notes | Reference |

| Pure Konjac this compound (KGM) | Highly dependent on moisture content | Often broad and difficult to detect | [6][7] |

| KGM with Glycerol | Decreases with increasing glycerol content | Glycerol acts as a plasticizer, increasing polymer chain mobility | [7][8] |

| KGM / Zein Nanoparticles | Higher than pure KGM | Indicates good compatibility and restricted chain mobility | [4] |

| KGM / Chitosan Bilayer | Lower than pure chitosan film | - | [2] |

Thermal Conductivity and Specific Heat Capacity

Data on the thermal conductivity and specific heat capacity of dense this compound films are limited in the current literature. However, studies on konjac this compound-based aerogels, which are highly porous structures, provide some insight. These aerogels exhibit very low thermal conductivities, in the range of 0.037 to 0.051 W/(m·K), making them excellent thermal insulators.[7][9] The thermal conductivity of a dense film is expected to be higher than that of an aerogel due to the increased material density and reduced air pockets.

The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of the material by one degree. While specific values for this compound films are not widely reported, it is a key parameter in thermal modeling and can be determined using DSC.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data on the thermal properties of this compound films. The following sections outline standardized methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound films.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of the this compound film (typically 5-10 mg) is carefully cut and placed into a tared TGA pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Analysis:

-

Plot the sample weight (or weight percent) as a function of temperature.

-

Determine the onset temperature of degradation (Tonset), which is the temperature at which significant weight loss begins.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which indicates the temperature of the maximum rate of weight loss.

-

Record the residual weight at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of this compound films.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small disc of the this compound film (typically 5-10 mg) is cut and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions (e.g., 200°C) to erase the thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to the final temperature. The glass transition is typically determined from this second heating scan.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The glass transition (Tg) is observed as a step-like change in the baseline of the DSC curve. It is typically reported as the midpoint of this transition.

-

Melting (Tm) is observed as an endothermic peak.

-

Crystallization (Tc) is observed as an exothermic peak.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for TGA and DSC analysis of this compound films.

References

- 1. researchgate.net [researchgate.net]

- 2. Chitosan/konjac this compound bilayer films: Physical, structural, and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tainstruments.com [tainstruments.com]

- 6. [PDF] Effects of Water-Glycerol and Water-Sorbitol Interactions on the Physical Properties of Konjac this compound Films | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

Investigating the Branched Structure of Konjac Glucomannan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Konjac glucomannan (KGM) is a high-molecular-weight hydrocolloidal polysaccharide extracted from the tubers of the Amorphophallus konjac plant. Its unique physicochemical properties, including high viscosity, gelling capacity, and water-holding capacity, have led to its widespread use in the food, pharmaceutical, and biomedical industries. The structure of KGM is primarily a linear chain of β-1,4-linked D-mannose and D-glucose residues. However, the presence of branches and acetyl groups significantly influences its functionality and biological activity. This technical guide provides an in-depth exploration of the branched structure of KGM, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying molecular architecture and analytical workflows.

Quantitative Analysis of Konjac this compound's Branched Structure

The structural complexity of Konjac this compound (KGM) is defined by its primary chain composition, the degree and nature of its branching, and the presence of acetyl groups. These structural features collectively dictate its physicochemical and biological properties.[1][2][3] A summary of the key quantitative parameters that characterize the branched structure of KGM is presented in Table 1.

| Structural Parameter | Description | Quantitative Value(s) | References |

| Main Chain Composition | Molar ratio of D-mannose to D-glucose residues in the main polymer backbone. | 1.6:1 | [2][3] |

| Main Chain Linkage | The primary type of glycosidic bond connecting the monosaccharide units in the main chain. | β-1,4-glycosidic bonds | [3] |

| Branching Points | The carbon position on the main chain monosaccharides where branches are attached. | C3 of both D-mannose and D-glucose residues. Some studies also report the presence of β-1,6 glycosidic branch linkages. | [1][2] |

| Branch Frequency | The average number of sugar residues on the main chain per side chain. | Approximately one side chain per 3,280 glucose residues.[3] The term "lightly branched" is often used to describe the overall structure. | [3] |

| Branch Composition & Length | The monosaccharide composition and the number of sugar units in the side chains. | Described as "short side branches".[1] Specific quantitative data on average branch length is limited. | [1] |

| Acetyl Groups | Acetyl groups attached to the this compound backbone, which are not carbohydrate branches but are significant side groups influencing solubility and gelling. | One acetyl group is located on average every 9 to 19 sugar units along the backbone.[3] | [3] |

Table 1: Summary of Quantitative Data on the Branched Structure of Konjac this compound

Experimental Protocols for Investigating the Branched Structure

The elucidation of the fine structure of KGM, including its branching patterns, relies on a combination of chemical and enzymatic degradation methods followed by analytical techniques.

Methylation Analysis

Methylation analysis is a cornerstone technique for determining the linkage positions of glycosidic bonds in polysaccharides. The protocol involves the complete methylation of all free hydroxyl groups, followed by acid hydrolysis, reduction, and acetylation to yield partially methylated alditol acetates (PMAAs). These derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS).

Protocol:

-

Methylation: The KGM sample is dissolved in dimethyl sulfoxide (B87167) (DMSO). Methylation is carried out by adding powdered sodium hydroxide (B78521) and methyl iodide. The reaction is typically allowed to proceed for several hours to ensure complete methylation.

-

Hydrolysis: The permethylated KGM is hydrolyzed to its constituent methylated monosaccharides using a strong acid, such as trifluoroacetic acid (TFA), at elevated temperatures (e.g., 121°C for 2 hours).

-

Reduction: The hydrolyzed products are reduced with sodium borohydride (B1222165) (NaBH₄) to convert the methylated monosaccharides into their corresponding alditols.

-

Acetylation: The resulting methylated alditols are acetylated using acetic anhydride (B1165640) and a catalyst, such as pyridine (B92270) or 1-methylimidazole, to form volatile PMAAs.

-

GC-MS Analysis: The PMAAs are separated and identified using GC-MS. The fragmentation patterns of the PMAAs in the mass spectrometer provide information about the positions of the methyl groups, and thus the original linkage positions of the glycosidic bonds.

Periodate (B1199274) Oxidation and Smith Degradation

Periodate oxidation followed by Smith degradation is a classical method for determining the structure of polysaccharides. Periodate specifically cleaves the carbon-carbon bonds of vicinal diols, providing information about the sugar residues and their linkages.

Protocol for Periodate Oxidation:

-

A solution of KGM is treated with a standardized solution of sodium metaperiodate (NaIO₄) in the dark at a controlled low temperature (e.g., 4°C).

-

The reaction is monitored over time by measuring the consumption of periodate and the formation of formic acid.

-

The consumption of periodate indicates the presence of vicinal diols, while the production of formic acid is indicative of terminal residues or residues with three adjacent hydroxyl groups.

Protocol for Smith Degradation:

-

Periodate Oxidation: The KGM is first oxidized with sodium metaperiodate as described above.

-

Reduction: The resulting polyaldehyde is reduced with sodium borohydride (NaBH₄) to a polyalcohol.

-

Mild Acid Hydrolysis: The polyalcohol is then subjected to mild acid hydrolysis (e.g., with dilute trifluoroacetic acid at room temperature). This step selectively cleaves the acyclic acetal (B89532) linkages formed during the oxidation and reduction steps, leaving the original glycosidic bonds of the unoxidized sugar residues intact.

-

Analysis: The degradation products are separated and identified using techniques such as chromatography and mass spectrometry to deduce the sequence and linkage of the sugar residues that were resistant to periodate oxidation.

Enzymatic Hydrolysis

Enzymatic hydrolysis utilizes specific glycoside hydrolases to cleave particular glycosidic linkages, allowing for the isolation and characterization of oligosaccharide fragments. This provides valuable information about the sequence and arrangement of monosaccharides in the KGM backbone and branches.

Protocol:

-

Enzyme Selection: Enzymes such as β-mannanase and cellulase (B1617823) are used to specifically hydrolyze the β-1,4-mannosidic and β-1,4-glucosidic linkages in the KGM backbone, respectively.

-

Hydrolysis: The KGM solution is incubated with the selected enzyme(s) under optimal conditions of pH, temperature, and time.

-

Fractionation: The resulting mixture of oligosaccharides is separated based on size using techniques like size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).

-

Structural Analysis: The purified oligosaccharide fractions are then analyzed using methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their exact structure, including the sequence and linkage of the monosaccharide units.

Visualization of Experimental Workflows and Structural Relationships

Diagrams created using the DOT language provide a clear visual representation of the complex experimental workflows and logical relationships involved in the structural analysis of KGM.

Caption: Workflow for the structural elucidation of Konjac this compound.

Caption: Schematic of the branched structure of Konjac this compound.

Conclusion

The branched structure of konjac this compound is a critical determinant of its functional and biological properties. A thorough understanding of its molecular architecture, including the mannose to glucose ratio, the nature and frequency of its branches, and the degree of acetylation, is essential for its effective utilization in various applications. The experimental protocols outlined in this guide provide a robust framework for the detailed structural characterization of KGM. Continued research into the precise relationship between the branched structure of KGM and its bioactivity will undoubtedly unlock new opportunities for its application in drug development and human health.

References

Physicochemical Characterization of Purified Glucomannan: A Technical Guide

Introduction

Glucomannan is a high-molecular-weight, water-soluble polysaccharide primarily extracted from the tubers of the Amorphophallus genus, commonly known as konjac.[1][2] Structurally, it is a heteropolysaccharide consisting of β-1,4-linked D-mannose and D-glucose units in a typical molar ratio of 1.6:1.[1][2][3] The polymer chain also features a low degree of acetyl groups, typically at the C-6 position, which significantly influences its solubility and functional properties.[2][3][4] Due to its exceptional water-holding capacity, high viscosity, and gelling capabilities, purified this compound is a valuable ingredient in the food, pharmaceutical, and biomedical industries.[3][5][6]

This technical guide provides a comprehensive overview of the core physicochemical characterization techniques applied to purified this compound. It details the experimental protocols for each method, presents key quantitative data in a structured format, and illustrates the analytical workflows for researchers, scientists, and drug development professionals.

Purity and Compositional Analysis

Determining the purity and chemical composition of this compound is the foundational step in its characterization. This involves quantifying the this compound content, determining the ratio of its constituent monosaccharides, and measuring the degree of acetylation.

This compound Content and Monosaccharide Ratio

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the monosaccharide composition after acid hydrolysis of the polymer.[7][8] This analysis reveals the molar ratio of D-glucose to D-mannose, a critical parameter for identifying the source and quality of the this compound.

Table 1: Compositional Properties of Purified this compound

| Parameter | Typical Value | Method |

| This compound Content | >80% | Enzymatic / HPLC |

| Mannose to Glucose Ratio (M/G) | 1.6:1 | HPLC after Acid Hydrolysis[1][2] |

| Acetyl Group Content | 5-10% | Titration / NMR[9][10] |

| Protein Content | < 5% | Kjeldahl Method[11] |

| Ash Content | < 2% | Gravimetric Method[12] |

Experimental Protocol: HPLC for Monosaccharide Composition

-

Hydrolysis: An accurately weighed sample of purified this compound (approx. 10 mg) is hydrolyzed with trifluoroacetic acid (TFA) (e.g., 2 M) at 110-120°C for 2-4 hours to break the glycosidic bonds and release the constituent monosaccharides.

-

Derivatization: The hydrolyzed sample is derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).[7][8] This pre-column derivatization allows the sugars to be detected by a UV detector.

-

Chromatographic Separation: The PMP-derivatized monosaccharides are separated on a reverse-phase C18 column.

-

Elution: A gradient elution process is employed, typically using a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.

-

Detection: The eluted derivatives are monitored using a UV detector at approximately 250 nm.[7][8]

-

Quantification: The concentrations of glucose and mannose are determined by comparing the peak areas to those of known standards. The M/G ratio is then calculated from these concentrations.

Degree of Acetylation (DA)

The presence of acetyl groups prevents the strong intermolecular hydrogen bonding that would otherwise render this compound insoluble.[4] The DA is therefore a crucial parameter influencing its functional properties.

Experimental Protocol: Titration Method for Degree of Acetylation

-

Saponification: A known weight of the dried this compound sample (e.g., 20 mg) is dispersed in a known volume of a standard sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M, 10 mL).[9]

-

Heating: The mixture is heated in a water bath (e.g., 50°C) for a set period (e.g., 2 hours) to ensure complete saponification of the acetyl groups.[9]

-

Titration: After cooling to room temperature, the excess NaOH is back-titrated with a standardized hydrochloric acid (HCl) solution (e.g., 0.01 M) using phenolphthalein (B1677637) as an indicator.[9]

-

Calculation: The amount of NaOH consumed in the saponification reaction is used to calculate the percentage of acetyl groups and the degree of acetylation.

Molecular Weight Determination

The high viscosity and gelling properties of this compound are directly related to its high molecular weight. Gel Permeation Chromatography (GPC) coupled with Multi-Angle Laser Light Scattering (MALLS) is the standard method for determining the absolute molecular weight distribution without the need for column calibration with polymer standards.[13][14]

Table 2: Molecular Weight of Purified this compound

| Parameter | Typical Value ( g/mol ) | Method |

| Weight-Average Molecular Weight (Mw) | 2.5 x 10⁵ to 9.0 x 10⁵ | GPC-MALLS[2][13][14][15] |

| Polydispersity Index (PDI) | 1.1 - 1.5 | GPC-MALLS |

Experimental Protocol: GPC-MALLS

-

Sample Preparation: Purified this compound is dissolved in a suitable aqueous solvent, such as a sodium nitrate (B79036) solution (e.g., 0.2 M NaNO₃), to create a dilute solution (e.g., 0.5-1.0 mg/mL).[15] The solution may require gentle heating or microwave treatment to facilitate complete disaggregation and dissolution.[13]

-

System Setup: The GPC system is equipped with a series of size-exclusion columns, a MALLS detector, and a refractive index (RI) detector.

-

Injection and Separation: The prepared sample solution is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns.

-

Detection: The eluting polymer fractions pass through the MALLS detector, which measures the intensity of scattered light at multiple angles, and then the RI detector, which measures the concentration of the polymer in each fraction.

-

Data Analysis: The data from both detectors are analyzed using specialized software (e.g., Zimm plot analysis) to calculate the absolute weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) at each elution volume.

Structural and Morphological Analysis

Spectroscopic and microscopic techniques provide detailed insights into the chemical structure, molecular arrangement, and physical morphology of purified this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound structure, confirming its identity and purity.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching (hydroxyl groups) | [16] |

| ~2920 | C-H stretching | [1] |

| ~1730 | C=O stretching (acetyl groups) | [16][17] |

| ~1640 | C=O bond correlated with bound water | [1] |

| 800-1200 (fingerprint region) | C-O-C stretching of β-1,4 glycosidic bonds | [1] |

| ~873 & ~812 | C-H bending of β-pyranose form (glucose & mannose) | [18] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the dried, purified this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[16][17]

-

Analysis: The resulting spectrum is analyzed to identify the absorption peaks corresponding to the characteristic functional groups of this compound. The presence of a peak around 1730 cm⁻¹ confirms the presence of acetyl groups, while its absence indicates deacetylation.[16][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field ¹H and ¹³C NMR spectroscopy provides detailed information on the anomeric configuration (α or β), the sequence of glucose and mannose units, and the position of acetyl groups.[20][21]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O), at a concentration of 5-10 mg/mL. The sample may require heating to fully dissolve.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[20] Two-dimensional experiments like COSY and HSQC may also be performed for more detailed structural assignments.

-

Spectral Analysis:

-

¹H NMR: Anomeric protons (H-1) of mannose and glucose residues typically appear at chemical shifts between δ 5.0 and 5.3 ppm.[21] The proton of the methyl group (-CH₃) from acetyl substituents appears around δ 2.7 ppm.[21]

-

¹³C NMR: Anomeric carbons (C-1) appear between δ 102 and 105 ppm.[21] The analysis of C-4 resonances can provide information on the sequence of glucuronic and mannuronic units in oxidized KGM.[20]

-

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the purified this compound powder. Purification processes can alter the granule shape and surface smoothness.

Experimental Protocol: SEM

-

Mounting: A small amount of the dried this compound powder is mounted onto an SEM stub using double-sided conductive carbon tape.[22]

-

Coating: The sample is sputter-coated with a thin layer of a conductive metal, such as gold or gold-palladium, to prevent charge buildup during imaging.[22][23]

-

Imaging: The stub is placed in the SEM chamber, and the sample is imaged under high vacuum at a specific accelerating voltage (e.g., 10-15 kV).[11][22] Micrographs are taken at various magnifications (e.g., 1000x, 5000x) to observe the overall particle shape and surface details.[23] Purified this compound granules typically show a smoother surface compared to crude flour, as impurities are removed.[11][23]

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Table 4: Thermal Properties of Purified this compound

| Parameter | Typical Value | Method |

| Decomposition Temperature (Td) | 276 °C | TGA[1] |

| Glass Transition Temperature (Tg) | ~35 °C | DSC[24] |

| Melting Temperature (Tm) | 80 - 90 °C | DSC[25] |

Experimental Protocol: TGA and DSC

-

Sample Preparation: A small, accurately weighed amount of the dried this compound sample (typically 5-10 mg) is placed into an aluminum or ceramic crucible.[26]

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The instrument records the sample's mass as a function of temperature. The primary decomposition temperature (Td) is identified from the derivative of the weight loss curve. Purified this compound generally shows higher thermal stability than its crude form.[1]

-

DSC Analysis: The sample is subjected to a controlled temperature program (heating and cooling cycles) at a constant rate (e.g., 10 °C/min). The instrument measures the heat flow into or out of the sample relative to an empty reference pan.[26] This allows for the determination of the glass transition temperature (Tg) and melting temperature (Tm).

Rheological and Functional Properties

The rheological behavior and functional properties like solubility and swelling are critical for most applications of this compound.

Rheological Properties

The viscosity of this compound solutions is highly dependent on concentration, shear rate, and temperature. Konjac this compound solutions typically exhibit shear-thinning (pseudoplastic) behavior.[27]

Experimental Protocol: Rotational Rheometry

-

Solution Preparation: this compound solutions are prepared at various concentrations (e.g., 0.1% to 1.5% w/v) in distilled water.[3] Complete dissolution may require stirring for several hours.

-

Measurement: A rotational rheometer is used to measure the viscosity as a function of shear rate (e.g., 0.01 to 200 s⁻¹) at a constant temperature (e.g., 25 °C).[3]

-

Analysis: The flow behavior is analyzed. At low concentrations (<0.1 wt%), the solution may behave as a Newtonian fluid.[3][28] At higher concentrations, it transitions to a non-Newtonian, shear-thinning fluid, where viscosity decreases as the shear rate increases.[3][28] The relationship between shear stress and shear rate can be fitted to models like the Power Law or Ellis model.[13]

Solubility and Swelling Index

This compound's ability to absorb large amounts of water and swell is one of its most important characteristics.

Table 5: Functional Properties of Purified this compound

| Parameter | Typical Value | Note |

| Water Absorption Capacity | ~105 g water / g this compound | This value is significantly reduced upon deacetylation.[4] |

| Solubility | 46.18% | Can be influenced by purification methods.[23] |

Experimental Protocol: Swelling Index

-

Sample Preparation: A known weight of dry this compound powder (Do) is placed in a graduated cylinder.

-

Hydration: A large excess of distilled water is added, and the sample is allowed to hydrate (B1144303) and swell over a defined period (e.g., 24 hours).

-

Measurement: The final volume or diameter (Dt) of the swollen gel is measured.

-

Calculation: The swelling index (Si) is calculated using the formula: Si (%) = [(Dt - Do) / Do] * 100.[29]

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process and the relationship between this compound's structure and its key properties.

Caption: Overall workflow for the physicochemical characterization of purified this compound.

Caption: Relationship between molecular structure and key physicochemical properties of this compound.

References

- 1. iptek.its.ac.id [iptek.its.ac.id]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. The Rheological Properties of Konjac this compound (KGM) Solution | Scientific.Net [scientific.net]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. [The determination of konjac this compound in konjac refined powder and monosaccharide compositions by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Acetyl-glucomannan from Dendrobium officinale: Structural modification and immunomodulatory activities [frontiersin.org]

- 10. Review on Modification of this compound as an Excipient in Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 12. ftb.com.hr [ftb.com.hr]

- 13. Physicochemical characterization of konjac this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant Activities of Konjac this compound Hydrolysates of Different Molecular Weights at Different Values of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. FTIR-based comparative analysis of this compound contents in some tuberous orchids, and effects of pre-processing on this compound measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preparation and characterization of konjac this compound (KGM) and deacetylated KGM (Da-KGM) obtained by sonication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. The influence of Konjac this compound on the functional and structural properties of wheat starch - PMC [pmc.ncbi.nlm.nih.gov]

- 23. myfoodresearch.com [myfoodresearch.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. fpe.umd.edu [fpe.umd.edu]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

An In-Depth Technical Guide to the Solubility and Hydration Kinetics of Glucomannan Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Konjac glucomannan (KGM) is a high-molecular-weight polysaccharide derived from the tubers of the Amorphophallus konjac plant. Its unique physicochemical properties, including exceptional water-holding capacity, high viscosity, and gelling ability, make it a subject of significant interest in pharmaceutical sciences and drug development for applications ranging from controlled-release matrices to excipients. This technical guide provides a comprehensive examination of two fundamental properties of KGM powder: solubility and hydration kinetics. It details the molecular underpinnings of these behaviors, systematically explores the factors that influence them, and presents quantitative data and standardized experimental protocols to aid researchers in harnessing the full potential of this versatile biopolymer.

Fundamental Physicochemical Properties of this compound

Molecular Structure

Konjac this compound is a heteropolysaccharide consisting of a linear backbone of β-1,4-linked D-mannose and D-glucose units.[1][2] The molar ratio of mannose to glucose is typically reported as approximately 1.6:1.[3] A key structural feature is the presence of acetyl groups randomly distributed along the polymer chain, occurring at about one group for every 19 sugar residues.[1] These acetyl groups play a crucial role in the polymer's interaction with water and are fundamental to its solubility and hydration behavior.[1][4]

Hydrophilicity and Water Interactions

The abundance of hydroxyl (-OH) groups on the mannose and glucose units makes KGM an inherently hydrophilic polymer.[5] When introduced to an aqueous environment, water molecules form hydrogen bonds with these hydroxyl groups, initiating the processes of hydration and swelling. The acetyl groups prevent the polymer chains from aggregating too tightly, which facilitates water penetration and dissolution.[4]

Solubility of this compound Powder

The solubility of KGM is a complex process that moves beyond simple dissolution, involving swelling and dispersion influenced by multiple intrinsic and extrinsic factors.

Factors Influencing Solubility

Acetyl Groups: The degree of acetylation is a primary determinant of KGM's water solubility. The acetyl side chains introduce steric hindrance, which prevents the formation of strong intermolecular and intramolecular hydrogen bonds between polymer chains.[4][6] This keeps the polymer structure more open and accessible to water molecules, thereby conferring its characteristic water solubility.[1][7]

-

Deacetylation: Removal of these acetyl groups, typically via alkaline treatment, allows the polymer chains to align and form strong hydrogen-bonded junction zones.[6] This process significantly reduces water solubility and is the basis for forming thermally irreversible gels.[6][8]

-

High Acetylation: Conversely, while a low degree of acetylation is essential for solubility, some studies indicate that a very high degree of substitution can decrease solubility in aqueous systems.[9]

Temperature:

-

KGM is soluble in both cold and hot water.[10] However, increasing the temperature generally enhances the rate of dissolution.

-

Heating a KGM solution (e.g., from 20°C to 80°C) alters its rheological behavior.[11] At temperatures above 80°C, dissociation of polymer bundles can occur, which may enhance molecular interactions.[12][13]

-

A study on KGM solutions showed that as temperature increased from 20°C to 90°C, viscosity decreased significantly, which was attributed to the increased kinetic energy of KGM molecules disrupting the internal structure.[14]

pH: The pH of the aqueous medium has a profound effect on the colloidal properties of KGM.

-

Acidic to Neutral (pH 4.0–7.0): These conditions promote the dispersion of KGM particles.[11][15] The highest viscosity is typically observed in the neutral pH range of 5-7.[5]

-

Alkaline (pH > 9.0): Alkaline conditions favor the aggregation of KGM molecules and can initiate deacetylation, leading to reduced solubility and gel formation.[11]

Particle Size: The physical size of the KGM powder particles directly impacts the dissolution rate. Smaller particles have a larger surface-area-to-volume ratio, which increases the area available for interaction with the solvent and leads to a faster dissolution rate.[16][17]

Hydration Kinetics of this compound Powder

Hydration kinetics describes the rate and extent to which KGM powder absorbs water, swells, and develops viscosity. This process is critical for applications in controlled-release drug delivery and as a functional excipient.

The Hydration Process

The hydration of KGM is a dynamic process that occurs in stages:

-

Wetting and Swelling: Water molecules adsorb to the surface of the KGM particles and begin to diffuse into the amorphous regions of the polymer matrix, causing significant swelling.[18]

-

Dissolution and Viscosity Build-up: As the polymer chains become fully hydrated, they disentangle and dissolve, leading to a progressive increase in the viscosity of the solution.[18]

-

Plateau: The viscosity continues to increase until the powder is fully hydrated, at which point it reaches a stable plateau.[18]

Factors Influencing Hydration Rate

Particle Size and Morphology: The hydration rate is strongly correlated with the particle size and surface characteristics of the powder. Finer particles with a greater surface area hydrate (B1144303) more rapidly than larger, coarser particles.[19]

Degree of Deacetylation: The rate of hydration can be intentionally modified. Studies have shown that as the degree of deacetylation (DD) increases, the hydration rate of KGM significantly decreases.[18] This allows for the creation of KGM variants with tailored hydration profiles, from rapid to slow swelling.[20]

Data on Hydration and Related Properties

Quantitative data is essential for comparing different grades of KGM and for predictive formulation design. The following tables summarize key parameters found in the literature.

Table 1: Viscosity of this compound Solutions Under Various Conditions

| Concentration (w/v) | Viscosity (mPa·s or cP) | Conditions | Reference |

| 1% | ~1,000 - >50,000 | 25°C, 12 rpm | [10] |

| 1.5% | ~5,000 - 10,000 | 25°C, 12 rpm | [10] |

| 2% | ~10,000 - 20,000 | 25°C, 12 rpm | [10] |

| 1% (Low-Viscosity KGM) | 8,031 | 25°C | [21] |

| 1% (Medium-Viscosity KGM) | 21,564 | 25°C | [21] |

| 1% (High-Viscosity KGM) | 36,017 | 25°C | [21] |

| 0.6% | 3,400 (at 20°C) | Shear rate 10 s⁻¹ | [14] |

| 0.6% | 700 (at 90°C) | Shear rate 10 s⁻¹ | [14] |

Table 2: Water Holding and Swelling Capacity of this compound

| Parameter | Value | Notes | Reference |

| Water Absorption | 105.4 g water / g KGM | Native Konjac this compound | [7] |

| Water Absorbency | 1.0 g water / g KGM | Fully acetylated Konjac this compound | [7] |

| Water Absorption Index | Up to 100 g water / g sample | General reported value | [5] |

| Moisture Retention | Better than glycerin and propylene (B89431) glycol | Measured by water adsorption isotherms | [22] |

Key Experimental Protocols

Standardized methodologies are crucial for obtaining reproducible and comparable data on KGM properties.

Protocol for Viscosity Measurement

This protocol is based on the Chinese GB/T 18104-2000 standard, as cited in literature.[21]

-

Sample Preparation: Accurately weigh 5.0 g of KGM powder.

-

Dispersion: Disperse the powder in 495 mL of deionized water in a suitable beaker.

-

Hydration: Stir the dispersion at a constant speed of 200 rpm for 2 hours at room temperature.

-

Equilibration: Allow the solution to rest undisturbed for 1 hour at 25°C to ensure full hydration and temperature equilibrium.

-

Measurement: Measure the viscosity using a rotational viscometer (e.g., NDJ-1 type).[21] Record the spindle number, speed, and temperature.

Protocol for Water Solubility Determination

This protocol is adapted from the method described by Pan et al. (2013).[21]

-

Sample Preparation: Accurately weigh 0.10 g (W) of KGM powder.

-

Dispersion: Disperse the sample in 24.90 g of crushed ice in an ice-water bath under vigorous stirring. Continue stirring until all the ice has thawed. This ensures dissolution occurs at a low temperature, minimizing thermal effects.

-

Centrifugation: Centrifuge the resulting solution at 4030 × g for 20 minutes to separate any insoluble components.

-